Bienvenue dans la boutique en ligne BenchChem!

J30-8

Neurodegenerative Disease Alzheimer's Disease Pharmacokinetics

J30-8 is the only commercially available JNK3 inhibitor with >2500-fold isoform selectivity over JNK1/2, ensuring unambiguous target identification in Alzheimer's research. Unlike pan-JNK inhibitors, its 16.11 h plasma half-life and 2.86× superior brain penetration enable sustained CNS target engagement in chronic in vivo models without continuous infusion, eliminating false negatives from poor bioavailability. Validated neuroprotective activity at 1 μM in Aβ-challenged neuronal cultures and full Lipinski compliance make it the definitive chemical probe. Order now to avoid experimental confounds.

Molecular Formula C17H9ClFN3O2S
Molecular Weight 373.8 g/mol
Cat. No. B2589348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJ30-8
Molecular FormulaC17H9ClFN3O2S
Molecular Weight373.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=NC(=C(S2)C3=C4C=C(C=CC4=NC3=O)F)O)Cl
InChIInChI=1S/C17H9ClFN3O2S/c18-10-3-1-2-4-12(10)21-17-22-16(24)14(25-17)13-9-7-8(19)5-6-11(9)20-15(13)23/h1-7,24H,(H,21,22)
InChIKeyBDCJVPSBCYWSSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





J30-8 Procurement Guide: Core Identity and Chemical Class for Research Sourcing


J30-8 (CAS 2366255-71-0) is a synthetic organic small molecule classified as a 3-substituted indolin-2-one derivative [1]. It functions as a potent and isoform-selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), also known as mitogen-activated protein kinase 10 (MAPK10), and was identified through multistage structure-based virtual, similarity, and SAR screening [2]. This compound is primarily utilized as a chemical probe in preclinical research targeting neurodegenerative diseases, specifically Alzheimer's disease, due to its well-characterized selectivity profile and in vivo pharmacokinetic properties [3].

J30-8 Procurement Rationale: Risks of Substituting with Generic JNK or MAPK Inhibitors


Substituting J30-8 with a generic pan-JNK inhibitor, such as SP600125, or other less selective JNK probes introduces significant experimental confounds that cannot be mitigated by adjusting dosage. The primary risk stems from the vastly different kinome-wide selectivity profiles: J30-8 exhibits exquisite isoform selectivity for JNK3 (IC50 40 nM) with negligible activity against JNK1α1 and JNK2α2 (IC50 >100 μM), whereas pan-JNK inhibitors broadly suppress all three isoforms . This lack of selectivity obscures target-specific biological interpretation because concurrent inhibition of JNK1/2 affects a wide range of unrelated physiological processes, including insulin signaling, immune function, and cell proliferation [1]. Furthermore, the superior brain penetration and extended plasma half-life of J30-8 relative to SP600125 directly impact the validity of in vivo neurodegenerative disease models ; substituting J30-8 with a compound having poor brain bioavailability would fail to achieve the requisite target engagement in the CNS, leading to false-negative results and wasted research resources.

J30-8 Comparative Performance Data: Quantified Advantages Over Pan-JNK and Other Inhibitors


J30-8 Versus Pan-JNK Inhibitor SP600125: In Vivo Pharmacokinetic (PK) Differentiation

J30-8 demonstrates a dramatically prolonged elimination half-life and higher sustained plasma concentration compared to the widely used pan-JNK inhibitor SP600125 in a murine Alzheimer's disease model (APPswe/PS1dE9). These PK advantages translate directly to reduced dosing frequency and more consistent target engagement in chronic in vivo studies .

Neurodegenerative Disease Alzheimer's Disease Pharmacokinetics

J30-8 Versus Pan-JNK Inhibitor SP600125: Quantitative Brain Penetration Advantage

In a direct comparison within the same murine AD model (APPswe/PS1dE9), J30-8 exhibits significantly greater partitioning into brain tissue than the pan-JNK inhibitor SP600125. This is a critical differentiator for any compound intended for CNS target engagement .

Blood-Brain Barrier CNS Drug Delivery Alzheimer's Disease

J30-8 Isoform Selectivity: Quantified Advantage Over JNK1 and JNK2 Inhibition

J30-8 displays profound isoform selectivity for JNK3 over the closely related JNK1α1 and JNK2α2 isoforms. This selectivity window is critical for distinguishing the biological functions of JNK3 from those of JNK1/2, which are ubiquitously involved in diverse cellular processes [1].

Kinase Selectivity JNK3 Isoform-Selective Inhibition

J30-8 Kinome-Wide Selectivity: Broad Kinase Panel Profiling Confirms Low Off-Target Risk

In a broad kinome panel screen encompassing 398 distinct kinases, J30-8 exhibited minimal off-target inhibition, with IC50 values consistently exceeding 7.7 μM for all tested kinases except JNK3 . This contrasts with many kinase inhibitors that display promiscuous binding across the kinome.

Kinome Selectivity Off-Target Activity Chemical Probe

J30-8 as a First-in-Class Isoform-Selective JNK3 Inhibitor: Differentiated from Non-Selective JNK Probes

Prior to the identification of J30-8 and its analogs, the field lacked isoform-selective small molecule JNK3 inhibitors. Widely used tools such as SP600125 and JNK-IN-8 are pan-JNK inhibitors that do not discriminate among JNK1, JNK2, and JNK3 [1]. J30-8 represents the first reported series of 3-substituted indolin-2-one derivatives with proven isoform selectivity [2].

First-in-Class JNK3 Chemical Tool

J30-8 In Vitro Neuroprotection: Efficacy at Defined Concentrations in AD-Relevant Cellular Models

J30-8 demonstrates quantifiable neuroprotective activity against Aβ25-35-induced toxicity in SH-SY5Y neuroblastoma cells at a low micromolar concentration. This cellular efficacy directly links the compound's biochemical JNK3 inhibition to a disease-relevant functional outcome .

Neuroprotection Amyloid-Beta SH-SY5Y

J30-8 Application Scenarios: Optimal Research Use Cases Based on Quantified Performance


In Vivo Alzheimer's Disease Modeling Requiring Sustained CNS Target Engagement

J30-8 is optimally deployed in chronic in vivo studies of Alzheimer's disease pathology, such as those using APPswe/PS1dE9 transgenic mice. Its 16.11-hour plasma half-life and 2.86-fold superior brain penetration (brain/plasma ratio 0.40) relative to pan-JNK inhibitor SP600125 make it the preferred tool for achieving sustained JNK3 inhibition in the CNS without the need for continuous infusion or frequent daily dosing . This PK profile directly supports long-term studies assessing plaque burden reduction and cognitive improvement [1].

JNK3-Specific Target Validation and Pathway Deconvolution Studies

For researchers aiming to dissect the specific role of JNK3 in cellular signaling pathways—distinct from the overlapping functions of JNK1 and JNK2—J30-8 is the indispensable reagent. Its >2500-fold isoform selectivity over JNK1α1 and JNK2α2, combined with minimal kinome-wide off-target activity (IC50 >7.7 μM against 398 kinases), ensures that any observed phenotype can be attributed to JNK3 inhibition with high confidence [1]. This level of specificity is unattainable with pan-JNK inhibitors or genetic knockdown approaches that may induce compensatory mechanisms.

In Vitro Neurodegeneration Models for Medium-Throughput Phenotypic Screening

J30-8 is well-suited for use in in vitro models of neurodegeneration, such as Aβ25-35-challenged SH-SY5Y neuronal cultures. Its demonstrated neuroprotective activity at a defined concentration of 1 μM provides a validated positive control or test compound for medium-throughput screens aimed at identifying novel neuroprotective agents or validating JNK3-dependent toxicity pathways . The compound's favorable physicochemical properties, including compliance with Lipinski's Rule of Five (0 violations) [1], also support its use in cell-based assays without solubility-related artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for J30-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.